molecular formula C23H20ClN5O2 B3013197 N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1006835-65-9

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No. B3013197
CAS RN: 1006835-65-9
M. Wt: 433.9
InChI Key: XOFHBRITFRVJCA-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide" is a structurally complex molecule that features a variety of functional groups and bonding interactions. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that can help us understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of acetamide linkages and the introduction of various substituents to aromatic rings. For instance, the synthesis of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, as discussed in the first paper, likely involves steps such as amide bond formation, sulfanyl group attachment, and the introduction of amino groups to the pyrimidine ring . These methods could be adapted to synthesize the target compound by incorporating the appropriate pyrazolyl and phenylpyrimidinyl substituents.

Molecular Structure Analysis

The molecular structure of similar compounds reveals non-planar arrangements between phenyl and pyrimidine rings, as well as the presence of intramolecular and intermolecular hydrogen bonding . For the target compound, we can infer that the chlorophenyl and phenylpyrimidinyl groups may also adopt a non-planar configuration, and hydrogen bonding could play a significant role in stabilizing the molecule's structure.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides and chlorophenyl rings. The amide group can participate in hydrogen bonding, as seen in the formation of dimers in related compounds . The chlorophenyl group may engage in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atom. These insights suggest that the target compound may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are shaped by their molecular structure and intermolecular interactions. The vibrational spectroscopic signatures of these compounds can be studied using Raman and Fourier transform infrared spectroscopy, which provide information about the molecular vibrations and the effects of substituents like chlorine . The crystal structures of related compounds feature hydrogen bonding and halogen-π interactions, which contribute to the stability and packing of the molecules in the solid state . These properties are likely to be relevant to the target compound as well, influencing its solubility, melting point, and other physicochemical characteristics.

Scientific Research Applications

Novel Inhibitors and Pharmacokinetics

  • Five-Lipoxygenase Activity Protein Inhibitor : A study describes a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetics properties, which is potentially relevant to the scientific research applications of the compound (Latli et al., 2015).

Molecular Conformations and Biological Activities

  • Different Molecular Conformations : Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, closely related to the compound , indicates the presence of different molecular conformations co-existing within the same compound, offering insights into potential biological activities (Narayana et al., 2016).

Synthesis and Anticancer Activity

  • Anticancer Activity : A study discusses the synthesis of various compounds, including those related to the compound , with potential anticancer activities. This research highlights the significance of such compounds in the development of new therapeutic agents (Hammam et al., 2005).

Vibrational Spectroscopic Analysis

  • Vibrational Spectroscopy : A recent study used vibrational spectroscopic techniques to characterize a molecule similar to N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide. The research provides detailed insights into the stereo-electronic interactions leading to stability, which are crucial for understanding the properties of such compounds (Jenepha Mary et al., 2022).

Nonlinear Optical Properties

  • Nonlinear Optical Properties : A study conducted theoretical investigations to understand the linear and nonlinear optical behavior of organic crystals closely related to the compound . This research is significant for potential applications in photonic devices, such as optical switches and modulators (Castro et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-15-12-16(2)29(27-15)23-26-20(17-6-4-3-5-7-17)13-22(31)28(23)14-21(30)25-19-10-8-18(24)9-11-19/h3-13H,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFHBRITFRVJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

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